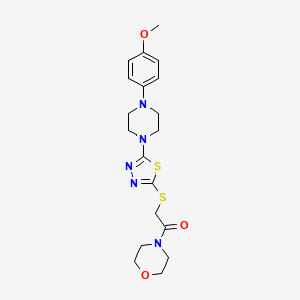

2-((5-(4-(4-メトキシフェニル)ピペラジン-1-イル)-1,3,4-チアジアゾール-2-イル)チオ)-1-モルフォリノエタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The compound with the best AChE activity was found to carry a p-methylphenyl group .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Unfortunately, specific structural details for this exact compound are not available .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. Unfortunately, specific reaction details for this exact compound are not available .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific property details for this exact compound are not available .科学的研究の応用

- 研究者らは、この化合物の抗菌の可能性を評価しました。 その構造は、1,2,4-トリアゾール環とピペラジン部分を組み合わせており、これは抗菌効果に寄与する可能性があります .

- ピペラジン環は、パーキンソン病やアルツハイマー病の治療に用いられています。 この化合物が神経保護特性を示すかどうかを調査することは有益です .

- ピペラジン化合物は、レクリエーション目的で違法に使用されることがあります。 この新規誘導体の精神活性効果を調査する研究を実施できます .

- 1,2,4-トリアゾール骨格は、抗腫瘍活性に関連付けられています。 この化合物が癌細胞に対して細胞毒性効果を示すかどうかを調査することは正当です .

- この化合物の合成に用いられるマンニッヒ反応により、構造修飾が可能になります。 研究者は、プロドラッグ戦略または標的化薬物送達システムを探索できます .

抗菌活性

神経疾患

抗ウイルス可能性

精神薬理学

抗癌特性

ドラッグデリバリーシステム

作用機序

Target of action

Compounds with a piperazine moiety have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of action

The interaction of these compounds with alpha1-adrenergic receptors can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of compounds with a piperazine moiety have been studied. Some of these compounds have shown an acceptable pharmacokinetic profile .

Result of action

The interaction of these compounds with alpha1-adrenergic receptors can lead to various physiological effects depending on the specific receptor subtype they interact with and the tissue in which these receptors are expressed .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Enzyme Interactions: This compound interacts with several enzymes, influencing their activity. Notably, it acts as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in acetylcholine hydrolysis, and inhibiting it increases acetylcholine levels. Compound 6b, carrying a p-methylphenyl group, exhibits competitive inhibition against AChE with a Ki value of 3.73 ± 0.9 nM . This interaction affects cholinergic transmission and cognitive functions.

Molecular Mechanism

Binding Interactions: At the molecular level, 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone likely binds to specific sites within enzymes or receptors. Molecular docking studies suggest that the p-methylphenyl group interacts actively with the hinge region of AChE

特性

IUPAC Name |

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-26-16-4-2-15(3-5-16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQBVQZDFCAIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2536194.png)

![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)

![2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2536204.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2536206.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)